(2,2,2-Trifluoroacetyl)-d-leucine
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Overview
Description
(2,2,2-Trifluoroacetyl)-d-leucine is an organic compound that features a trifluoroacetyl group attached to the amino acid d-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroacetyl)-d-leucine typically involves the reaction of d-leucine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the trifluoroacetyl derivative. The general reaction scheme is as follows: [ \text{d-Leucine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroacetyl)-d-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the trifluoroacetyl group or modify other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents can be used to substitute the trifluoroacetyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(2,2,2-Trifluoroacetyl)-d-leucine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving protein modification and enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroacetyl)-d-leucine involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to bind to proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic Anhydride: Used in similar synthetic applications but lacks the amino acid component.
Trifluoroacetic Acid: A related compound with different reactivity and applications.
Trifluoroacetamide: Shares the trifluoroacetyl group but has different functional properties.
Uniqueness
(2,2,2-Trifluoroacetyl)-d-leucine is unique due to the combination of the trifluoroacetyl group with the amino acid d-leucine. This combination imparts specific chemical and biological properties that are not present in the individual components or other related compounds.
Properties
Molecular Formula |
C8H12F3NO3 |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
(2R)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m1/s1 |
InChI Key |
NTPXJGMMHSVWMF-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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